molecular formula C5H7NaO2 B12337858 sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate

sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate

Cat. No.: B12337858
M. Wt: 122.10 g/mol
InChI Key: VZUJKSCAQOORQX-LNKPDPKZSA-M
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Description

Sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate is an organic compound with a sodium ion attached to a (Z)-2-methyl-3-oxobut-1-en-1-olate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate typically involves the reaction of sodium hydroxide with (Z)-2-methyl-3-oxobut-1-en-1-ol. The reaction is carried out in an aqueous medium at room temperature. The sodium hydroxide acts as a base, deprotonating the hydroxyl group of the (Z)-2-methyl-3-oxobut-1-en-1-ol, resulting in the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and pH to ensure maximum yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The sodium ion can be substituted with other cations in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like ammonium chloride (NH₄Cl) can be used to substitute the sodium ion.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding salts with different cations.

Scientific Research Applications

Sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons. It can also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium acetate: Similar in structure but with different chemical properties and applications.

    Sodium formate: Another sodium salt with distinct reactivity and uses.

    Sodium propionate: Shares some chemical similarities but differs in its biological and industrial applications.

Uniqueness

Sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in research and industry.

Properties

Molecular Formula

C5H7NaO2

Molecular Weight

122.10 g/mol

IUPAC Name

sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate

InChI

InChI=1S/C5H8O2.Na/c1-4(3-6)5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-;

InChI Key

VZUJKSCAQOORQX-LNKPDPKZSA-M

Isomeric SMILES

C/C(=C/[O-])/C(=O)C.[Na+]

Canonical SMILES

CC(=C[O-])C(=O)C.[Na+]

Origin of Product

United States

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